1-cyclopentyl-1H-1,2,3-triazol-4-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H12N4 |
|---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
1-cyclopentyltriazol-4-amine |
InChI |
InChI=1S/C7H12N4/c8-7-5-11(10-9-7)6-3-1-2-4-6/h5-6H,1-4,8H2 |
InChI Key |
DNASZFNYXLYNPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C=C(N=N2)N |
Origin of Product |
United States |
Synthetic Methodologies for 1 Cyclopentyl 1h 1,2,3 Triazol 4 Amine
Historical Evolution of 1,2,3-Triazole Synthesis Relevant to 1-cyclopentyl-1H-1,2,3-triazol-4-amine
The foundation of 1,2,3-triazole synthesis was laid by Arthur Michael in 1893 with his discovery of the reaction between diethyl acetylenedicarboxylate (B1228247) and phenyl azide (B81097). However, it was Rolf Huisgen in the mid-20th century who extensively studied the 1,3-dipolar cycloaddition of azides and alkynes, now famously known as the Huisgen 1,3-dipolar cycloaddition. organic-chemistry.orgorgsyn.org This thermal reaction typically yields a mixture of 1,4- and 1,5-disubstituted regioisomers, which often requires challenging separation processes. organic-chemistry.org
A paradigm shift occurred in the early 2000s with the advent of "click chemistry," a concept introduced by K. Barry Sharpless. organic-chemistry.orgorgsyn.orgfrontiersin.org This philosophy emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) emerged as a quintessential click reaction, providing exclusive regiocontrol to form 1,4-disubstituted 1,2,3-triazoles under mild, often aqueous, conditions. organic-chemistry.orgorgsyn.orgfrontiersin.org This breakthrough revolutionized the synthesis of these heterocycles, making them readily accessible for a vast range of applications.
In parallel, the development of ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) offered a complementary method, selectively yielding 1,5-disubstituted 1,2,3-triazoles. frontiersin.org These catalytic systems have become the cornerstone of modern triazole synthesis, providing predictable and efficient routes to specifically substituted triazoles, which is directly applicable to the synthesis of compounds like this compound.
Direct Synthesis Approaches to this compound
The direct synthesis of this compound involves the simultaneous or sequential construction of the triazole ring with the desired cyclopentyl and amino substituents in place.
Cycloaddition Reactions for Triazole Ring Formation (e.g., Click Chemistry Adaptations)
The most prominent strategy for forming the 1,2,3-triazole core is the 1,3-dipolar cycloaddition between an azide and an alkyne. In the context of the target molecule, this would involve the reaction of cyclopentyl azide with an alkyne partner bearing a nitrogen functionality that can either be an amino group or a precursor to it.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient method for this transformation. frontiersin.orgrsc.org The reaction is known for its high yields, mild reaction conditions, and excellent regioselectivity, exclusively producing the 1,4-disubstituted isomer. organic-chemistry.org
| Alkyne Precursor | Azide | Catalyst | Solvent | Conditions | Yield | Reference |
| Ynamide | Cyclopentyl azide | Cu(II) acetate | - | - | Good to high | youtube.com |
| α-Halo ketones | Sodium azide, then terminal alkyne | - | aq PEG | - | 32-43% | nih.gov |
| Phenylacetylene | Phenyl azide | Copper-on-charcoal | DCM | 110 °C, flow | 96.2% | nih.gov |
This table presents representative examples of cycloaddition reactions for the synthesis of 1,2,3-triazoles, illustrating the types of precursors and conditions that could be adapted for the synthesis of the target compound.
Strategies for Direct Incorporation of the Cyclopentyl Moiety
The cyclopentyl group is introduced into the triazole ring via the use of cyclopentyl azide as the 1,3-dipole in the cycloaddition reaction. Cyclopentyl azide can be synthesized from cyclopentyl bromide or other suitable cyclopentyl electrophiles through nucleophilic substitution with an azide salt, such as sodium azide. The use of strain-promoted azide-alkyne cycloaddition (SPAAC) with a strained cycloalkyne is another, albeit less common for this specific substitution, method for forming the triazole ring. nih.govwur.nl
Methods for Introducing the Amine Functionality at the C4 Position
Introducing the amino group at the C4 position directly during the cycloaddition can be achieved by using an alkyne with a protected or masked amino group. One such precursor is an ynamide, which upon cycloaddition with cyclopentyl azide, would yield a 4-amido-1,2,3-triazole. Subsequent hydrolysis of the amide would then furnish the desired 4-amino-1,2,3-triazole. youtube.comnih.gov
Another approach involves the use of 2-aminoalkynes or their protected derivatives. However, the direct use of simple aminoalkynes can sometimes lead to side reactions. A more robust method involves the cycloaddition of cyclopentyl azide with a nitrile, such as 2-aminoacetonitrile, which can lead to the formation of the 4-aminotriazole. wur.nl
Indirect Synthetic Pathways via Precursor Modifications
An alternative to the direct synthesis is a two-step approach where a pre-formed 1-cyclopentyl-1H-1,2,3-triazole is functionalized at the C4 position.
Functionalization of Pre-formed 1-cyclopentyl-1H-1,2,3-triazoles
This strategy typically begins with the synthesis of a 1-cyclopentyl-1H-1,2,3-triazole that has a functional group at the C4 position amenable to conversion into an amino group. A common precursor is a 4-nitro-1,2,3-triazole, which can be synthesized via the cycloaddition of cyclopentyl azide with a nitro-substituted alkyne or through nitration of the parent triazole. The nitro group can then be reduced to an amine using various reducing agents, such as sodium borohydride, tin(II) chloride, or catalytic hydrogenation. frontiersin.orgmdpi.com
Another viable precursor is a 4-carboxy- or 4-ester-substituted 1-cyclopentyl-1H-1,2,3-triazole. The carboxylic acid can be converted to an acyl azide via a Curtius rearrangement, which upon heating, rearranges to an isocyanate that can be hydrolyzed to the desired 4-aminotriazole.
| Precursor | Reagents | Product | Conditions | Yield | Reference |
| 1-Substituted 1,2,3-triazole-4,5-diester | Sodium borohydride | 1-Substituted 5-(hydroxymethyl)-1,2,3-triazole-4-carboxylate | Varied | - | mdpi.com |
| 5-Chloro-3-(4-chlorophenyl)- organic-chemistry.orgnih.govyoutube.comtriazolo[4,3-a]pyrazine | Primary amines | 5-Amino-substituted triazolopyrazines | Room temp, 16h | 18-87% | beilstein-journals.org |
| 4-Ethynyl-4-hydroxycyclohexa-2,5-dien-1-one | Substituted azides | 1,4-Disubstituted triazoles | Copper salts | - | - |
This table illustrates general functionalization reactions on triazole rings that could be applied to a 1-cyclopentyl-1H-1,2,3-triazole precursor to introduce the C4-amine functionality.
Transformations of Other N-Cyclopentyl Triazole Derivatives
The direct synthesis of this compound can be challenging. A more accessible route often involves the synthesis of a stable N-cyclopentyl triazole precursor followed by functional group interconversion to introduce the 4-amino group. One plausible strategy begins with a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a 1-cyclopentyl-1H-1,2,3-triazole with a suitable functional group at the 4-position, which can then be converted to the desired amine.
For instance, a synthetic approach could start with the reaction of cyclopentyl azide and a terminal alkyne bearing a nitro group, such as a nitro-substituted alkyne. The resulting 1-cyclopentyl-4-nitro-1H-1,2,3-triazole can then undergo reduction to yield the target 4-amino derivative. The reduction of a nitro group on a triazole ring to an amino group is a well-established transformation. A similar approach has been used for the synthesis of 4-NO2-1,5-trisubstituted-1,2,3-triazoles, which were prepared in high yields. nih.gov
Another potential precursor is a 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid ester. This intermediate can be synthesized via CuAAC between cyclopentyl azide and an appropriate propiolate ester. The resulting ester can then be converted to a carboxamide, followed by a Hofmann rearrangement to yield the this compound. This multi-step process offers flexibility in the choice of reagents and reaction conditions.
Furthermore, the transformation of a 4-halo-1-cyclopentyl-1H-1,2,3-triazole derivative via nucleophilic aromatic substitution with an amine source, such as ammonia (B1221849) or a protected amine equivalent, represents another viable pathway. The synthesis of 4-aryl-NH-1,2,3-triazoles has been achieved through methods that avoid the use of metal and azide, which could be adapted for this purpose. organic-chemistry.org
Green Chemistry Principles Applied to the Synthesis of this compound
The application of green chemistry principles to the synthesis of 1,2,3-triazoles is a significant area of research, aiming to reduce the environmental impact of chemical processes. rsc.org These principles are highly relevant to the synthesis of this compound.
A key aspect of green chemistry is the use of environmentally benign solvents or the elimination of solvents altogether. Water is an ideal solvent for many chemical reactions due to its non-toxic, non-flammable, and abundant nature. researchgate.net The CuAAC reaction, a cornerstone for triazole synthesis, can be effectively performed in aqueous media, often with enhanced reaction rates. nih.govacs.org The use of aqueous conditions has been successfully applied to the synthesis of various 1,4-disubstituted 1,2,3-triazoles. rsc.org
Solvent-free reaction conditions, such as ball-milling, offer another green alternative. researchgate.net This mechanochemical approach can lead to high yields of 1,2,3-triazoles without the need for hazardous organic solvents, and the products can often be isolated through simple washing. researchgate.net Microwave-assisted synthesis is another energy-efficient method that can be conducted with or without a solvent, significantly reducing reaction times. rsc.orgmdpi.com
Table 1: Comparison of Reaction Conditions for Triazole Synthesis
| Condition | Advantages | Disadvantages | Reference(s) |
|---|---|---|---|
| Aqueous | Non-toxic, non-flammable, readily available, can enhance reaction rates. | Limited solubility of some organic substrates. | researchgate.netnih.govacs.orgrsc.org |
| Solvent-Free (Ball-Milling) | Eliminates solvent waste, high yields, simple product isolation. | Requires specialized equipment, potential for localized heating. | researchgate.net |
| Solvent-Free (Microwave) | Rapid heating, shorter reaction times, increased yields. | Requires specialized equipment, potential for pressure buildup. | rsc.orgmdpi.com |
The development of efficient and recyclable catalysts is a major focus in green triazole synthesis. While copper catalysts are widely used for the CuAAC reaction, research has explored more sustainable alternatives and methods for catalyst recovery and reuse. nih.gov
Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are particularly attractive as they can be easily separated from the reaction mixture and reused. Examples include copper supported on alumina (B75360) (Cu/Al2O3) and zinc-based nanocrystals. rsc.orgresearchgate.net Magnetic nanoparticles functionalized with copper ions have also been developed, allowing for easy catalyst recovery using an external magnet. researchgate.net The use of inexpensive and less toxic metals like zinc is also being explored as an alternative to copper. mdpi.com
Organocatalysis, which uses small organic molecules as catalysts, presents a metal-free approach to triazole synthesis, thereby avoiding issues of metal toxicity and contamination. nih.gov
Table 2: Sustainable Catalysts for 1,2,3-Triazole Synthesis
| Catalyst Type | Example | Key Features | Reference(s) |
|---|---|---|---|
| Heterogeneous Copper | Cu/Al2O3 | Recyclable, solvent-free conditions (ball-milling). | researchgate.net |
| Heterogeneous Zinc | ZnO-CTAB nanocrystals | Copper-free, water-driven, reusable. | rsc.org |
| Magnetic Nanoparticle | CuFe2O4@SiO2@L-arginine@Cu(I) | Magnetically separable, reusable, ultrasonic-assisted. | mdpi.com |
| Organocatalyst | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Metal-free, regioselective. | nih.gov |
Considerations for Scalable Synthesis and Process Optimization
Transitioning a synthetic route from the laboratory to an industrial scale requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. For the synthesis of this compound, key considerations include the handling of potentially hazardous reagents, process optimization, and purification methods.
Process optimization involves a detailed study of reaction parameters such as temperature, pressure, reaction time, and catalyst loading to maximize yield and minimize by-product formation. Microwave-assisted synthesis has been shown to be a scalable and efficient method for triazole production. broadinstitute.org The choice of solvent is also critical for scalability, with a preference for those that are inexpensive, have a low environmental impact, and allow for easy product isolation.
Purification of the final product on a large scale often requires moving away from chromatographic methods, which are generally not cost-effective. Crystallization, distillation, or extraction are preferred methods for isolating the target compound in high purity. The development of a robust crystallization process for this compound would be a critical step in its scalable synthesis.
Advanced Structural Elucidation and Theoretical Characterization of 1 Cyclopentyl 1h 1,2,3 Triazol 4 Amine
Single-Crystal X-Ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for 1-cyclopentyl-1H-1,2,3-triazol-4-amine has not been reported, we can predict its key structural features based on related compounds.
Determination of Molecular Conformation in the Solid State
In the solid state, the molecule would adopt a conformation that minimizes steric hindrance while maximizing favorable intermolecular interactions. The cyclopentyl group, being non-planar, would likely exhibit either an envelope or a twist conformation to alleviate torsional strain. The orientation of the cyclopentyl ring relative to the triazole ring would be a key conformational feature. In related structures of N-substituted triazoles, the substituent often adopts a position that is twisted with respect to the plane of the heterocyclic ring to minimize steric clashes. nih.gov
The amine group at the C4 position is expected to be nearly coplanar with the triazole ring, allowing for resonance delocalization of the nitrogen lone pair into the aromatic system. This partial double bond character of the C4-N bond would restrict its rotation.
Analysis of Intermolecular Hydrogen Bonding Networks and Crystal Packing
The presence of the 4-amino group and the nitrogen atoms of the triazole ring makes this compound an excellent candidate for forming extensive hydrogen bonding networks. The amino group can act as a hydrogen bond donor, while the N2 and N3 atoms of the triazole ring are potent hydrogen bond acceptors. researchgate.net It is highly probable that the crystal packing would be dominated by intermolecular N-H···N hydrogen bonds, linking molecules into chains, sheets, or more complex three-dimensional architectures. nih.govnih.goviucr.org These interactions are crucial in stabilizing the crystal lattice. In many crystalline 4-amino-triazole derivatives, two-dimensional sheets are formed through such hydrogen bonds. nih.gov
Table 1: Predicted Hydrogen Bond Parameters (Based on typical values for related amino-triazole structures)
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |
| N-H···N(triazole) | ~ 0.86 - 0.90 | ~ 2.0 - 2.4 | ~ 2.9 - 3.2 | ~ 150 - 170 |
This table is illustrative and presents expected ranges, not experimental data for the title compound.
Insights into Planarity and Aromaticity of the Triazole Ring
The 1,2,3-triazole ring is an aromatic heterocycle. tandfonline.comacs.org X-ray diffraction studies on numerous triazole derivatives consistently show that the five-membered ring is essentially planar. nih.gov This planarity is a consequence of the sp² hybridization of the ring atoms and the delocalization of six π-electrons, which fulfills Hückel's rule for aromaticity. The bond lengths within the triazole ring are expected to be intermediate between single and double bonds, reflecting this electron delocalization. The C-N and N-N bond lengths within the ring are typically in the range of 1.31 to 1.39 Å. rsc.org The attachment of the cyclopentyl and amino groups is not expected to significantly disrupt the planarity of the triazole core.
Solution-Phase Conformational Analysis
In solution, molecules are dynamic and can exist as an equilibrium of multiple conformations. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for investigating these dynamic processes.
Dynamic Nuclear Magnetic Resonance (DNMR) for Rotational Barriers
Dynamic NMR (DNMR) is a technique used to study the rates of conformational exchange processes. For this compound, two main rotational barriers could potentially be studied using DNMR:
Rotation around the N1-Cyclopentyl bond: Rotation of the cyclopentyl group relative to the triazole ring.
Rotation around the C4-Amine bond: Due to the partial double bond character arising from resonance, rotation around the C4-NH₂ bond is restricted.
By monitoring the NMR spectra at variable temperatures, the coalescence of signals corresponding to atoms that are chemically distinct in the ground state but become equivalent upon rapid rotation can be observed. From the coalescence temperature and the chemical shift difference, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. For amides and enamines, these barriers can be significant. nih.govmsu.edu For N-aryl substituted heterocycles, rotational barriers have been measured in the range of 6.0 to 14.4 kcal/mol, depending on the steric bulk and electronic nature of the substituents. nih.gov
Table 2: Predicted Rotational Energy Barriers (Based on analogous systems)
| Rotational Process | Expected Barrier (ΔG‡) in kcal/mol | Technique |
| N1-Cyclopentyl Rotation | 6 - 10 | DNMR |
| C4-Amine Rotation | 10 - 15 | DNMR |
This table is illustrative and presents expected ranges, not experimental data for the title compound.
Conformational Preferences of the Cyclopentyl Ring and Amine Group
The cyclopentyl ring is not planar and rapidly interconverts between two main conformations: the envelope (Cₛ symmetry) and the half-chair or twist (C₂ symmetry). dalalinstitute.com In an N-substituted derivative, the energy difference between these conformers is typically small, and the ring undergoes rapid pseudorotation. The preferred conformation and the orientation of the ring relative to the triazole heterocycle would be influenced by steric interactions between the "up" flap of the envelope or the twisted portion of the ring and the substituents on the triazole.
Quantum Chemical Calculations for Electronic and Geometric Parameters
Quantum chemical calculations are indispensable tools for predicting the molecular structure and electronic properties of novel compounds. For this compound, these methods provide foundational insights into its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized molecular geometry and thermodynamic parameters of molecules. irjweb.comnih.govacs.org For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would predict the most stable three-dimensional arrangement of its atoms. irjweb.comnih.gov
Below is a table of theoretically predicted geometric parameters for this compound, derived from typical values for substituted 1,2,3-triazoles and cyclopentyl derivatives. acs.orgnih.gov
Table 1: Predicted Optimized Geometric Parameters for this compound using DFT
| Parameter | Predicted Value (Å or °) | Description |
| Bond Lengths (Å) | ||
| N1-N2 | 1.35 | Triazole ring N-N bond |
| N2-N3 | 1.34 | Triazole ring N-N bond |
| N3-C4 | 1.36 | Triazole ring N-C bond |
| C4-C5 | 1.38 | Triazole ring C-C bond |
| C5-N1 | 1.37 | Triazole ring C-N bond |
| C4-N(amine) | 1.38 | Bond to the amino group |
| N1-C(cyclopentyl) | 1.48 | Bond to the cyclopentyl ring |
| C-H (cyclopentyl) | 1.10 | Average C-H bond in cyclopentyl |
| N-H (amine) | 1.02 | Average N-H bond in amine |
| **Bond Angles (°) ** | ||
| N1-N2-N3 | 109.5 | Angle within the triazole ring |
| N2-N3-C4 | 108.0 | Angle within the triazole ring |
| N3-C4-C5 | 107.5 | Angle within the triazole ring |
| C4-C5-N1 | 107.0 | Angle within the triazole ring |
| C5-N1-N2 | 108.0 | Angle within the triazole ring |
| C5-C4-N(amine) | 125.0 | Angle involving the amino group |
| C(cyclopentyl)-N1-C5 | 126.0 | Angle involving the cyclopentyl group |
The NBO analysis would likely reveal strong intramolecular interactions. The lone pair electrons on the amino nitrogen (n) are expected to delocalize into the antibonding π* orbital of the C4-C5 bond in the triazole ring. Similarly, lone pairs on the triazole ring nitrogens can interact with adjacent antibonding orbitals. These n → π* and n → σ* interactions lead to a stabilization of the molecule. The stabilization energy (E(2)) associated with these interactions quantifies their significance. Higher E(2) values indicate stronger electronic delocalization.
A hypothetical NBO analysis for the major delocalization interactions in this compound is presented below.
Table 2: Predicted NBO Analysis for this compound
| Donor NBO (i) | Acceptor NBO (j) | Predicted E(2) (kcal/mol) | Interaction Type |
| LP (N-amine) | π* (C4-C5) | ~40-50 | n → π |
| LP (N-amine) | π (N3-C4) | ~15-25 | n → π |
| LP (N2) | σ (N1-C5) | ~5-10 | n → σ |
| LP (N3) | π (C4-C5) | ~20-30 | n → π |
| σ (C-H, cyclopentyl) | σ (N1-C5) | ~2-5 | σ → σ* |
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-amino group and the triazole ring, reflecting the sites most susceptible to electrophilic attack. The LUMO is likely distributed over the triazole ring, particularly the C-N and N-N bonds, indicating the regions that would accept electrons in a nucleophilic attack. The cyclopentyl group, being a saturated alkyl substituent, is expected to have a minor contribution to the frontier orbitals.
A table of predicted FMO energies and related parameters is provided below.
Table 3: Predicted Frontier Molecular Orbital Parameters for this compound
| Parameter | Predicted Value | Description |
| E(HOMO) | ~ -6.0 to -7.0 eV | Energy of the Highest Occupied Molecular Orbital |
| E(LUMO) | ~ -0.5 to -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | ~ 4.5 to 6.5 eV | Indicator of chemical stability and reactivity |
Vibrational Spectroscopic Probing of Molecular Structure and Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and bonding within a molecule.
The FT-IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. The high-frequency region would be dominated by N-H stretching from the amino group and C-H stretching from the cyclopentyl ring. The fingerprint region (below 1600 cm⁻¹) would contain a wealth of information about the triazole ring vibrations (C=N, N=N, C-N stretching) and cyclopentyl group deformations. researchgate.netnih.gov
The symmetric and asymmetric stretching vibrations of the NH₂ group are expected in the 3300-3500 cm⁻¹ range. researchgate.net The C-H stretching vibrations of the cyclopentyl group would appear just below 3000 cm⁻¹. The triazole ring stretching vibrations are complex and typically appear in the 1400-1600 cm⁻¹ region. researchgate.netresearchgate.net
A detailed assignment of the expected vibrational bands is presented in the following table.
Table 4: Predicted FT-IR and Raman Band Assignments for this compound
| Wavenumber Range (cm⁻¹) | Assignment | Functional Group |
| 3450 - 3350 | Asymmetric N-H stretching | Amino (-NH₂) |
| 3350 - 3250 | Symmetric N-H stretching | Amino (-NH₂) |
| 2980 - 2850 | C-H stretching | Cyclopentyl (-CH₂) |
| 1650 - 1600 | N-H scissoring | Amino (-NH₂) |
| 1580 - 1450 | C=N, N=N, C=C ring stretching | 1,2,3-Triazole ring |
| 1470 - 1440 | CH₂ scissoring | Cyclopentyl (-CH₂) |
| 1380 - 1250 | C-N stretching | Triazole-N-Cyclopentyl, C-NH₂ |
| 1200 - 1000 | Ring breathing modes | Triazole and Cyclopentyl |
| Below 1000 | Ring deformation, C-H bending | Triazole and Cyclopentyl |
Intermolecular hydrogen bonding is expected to play a significant role in the condensed phase of this compound. The amino group can act as a hydrogen bond donor, while the nitrogen atoms of the triazole ring (specifically N2 and N3) can act as hydrogen bond acceptors. researchgate.netrsc.org These interactions lead to the formation of supramolecular networks.
In the FT-IR spectrum, hydrogen bonding typically causes a broadening and a red-shift (shift to lower frequency) of the N-H stretching bands. acs.org The extent of this shift can provide information about the strength of the hydrogen bonds.
The conformational flexibility of the cyclopentyl ring relative to the triazole ring could also give rise to distinct spectroscopic signatures. Different conformers may have slightly different vibrational frequencies, potentially leading to the appearance of multiple peaks or shoulder bands in the spectrum, especially in the fingerprint region associated with C-C and C-N stretching and deformation modes. nih.gov Low-temperature spectroscopic studies could help to resolve these conformational isomers.
Chemical Reactivity and Transformation of 1 Cyclopentyl 1h 1,2,3 Triazol 4 Amine
Reactivity of the 1,2,3-Triazole Heterocycle
The 1,2,3-triazole ring is a robust aromatic system, a characteristic that generally renders it resistant to harsh reaction conditions, including strong acids, bases, and many oxidizing and reducing agents. Its reactivity is influenced by the electron-donating nature of the C4-amine group and the electron-withdrawing character of the nitrogen atoms within the ring.
Electrophilic Substitution Reactions on the Triazole Ring
Direct electrophilic substitution on the carbon atom of the 1,2,3-triazole ring is generally considered a difficult transformation. The triazole ring is an electron-deficient system, making it less susceptible to attack by electrophiles. While there is a lack of specific studies on the electrophilic substitution of 1-cyclopentyl-1H-1,2,3-triazol-4-amine, insights can be drawn from related heterocyclic systems. For instance, in fused heterocyclic systems containing a triazole ring, electrophilic substitution often occurs on a more electron-rich adjacent ring rather than the triazole itself. Studies on pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines have shown that electrophilic substitution reactions, such as bromination, iodination, and nitration, selectively occur on the pyrimidine (B1678525) ring, leaving the triazole ring intact uni.lu. This suggests that the triazole core of this compound would likely be unreactive towards common electrophiles under standard conditions.
Nucleophilic Attack and Ring Opening/Rearrangement Processes
While the triazole ring is generally stable, it can undergo transformations under specific conditions, particularly those involving nucleophilic attack, which can lead to ring-opening or rearrangement. A notable reaction for 1-substituted-4-amino-1,2,3-triazoles is the Dimroth rearrangement. This rearrangement involves the formal exchange of the endocyclic N1 atom and its substituent with the exocyclic C4-amino group. acs.org The reaction typically proceeds through a ring-opened diazo intermediate. acs.org
For this compound, a Dimroth rearrangement would be a plausible transformation, especially under basic conditions or upon heating. mdpi.com This process would lead to an equilibrium with the isomeric 4-(cyclopentylamino)-1H-1,2,3-triazole. The position of this equilibrium would be influenced by the specific reaction conditions and the relative thermodynamic stabilities of the two isomers. Such rearrangements are significant as they can lead to a mixture of products in reactions intended to modify the exocyclic amine. nih.govnih.gov
Furthermore, N-acylation or N-sulfonylation of the triazole ring can activate it towards nucleophilic attack and subsequent denitrogenative ring cleavage, providing a pathway to various functionalized nitrogen-containing compounds. acs.org
Metal Coordination Chemistry of the Triazole Nitrogen Atoms
The nitrogen atoms of the 1,2,3-triazole ring, particularly N2 and N3, possess lone pairs of electrons that can coordinate to metal ions, allowing for the formation of a wide range of coordination complexes. The 1,4-disubstituted 1,2,3-triazole scaffold has been extensively used in the development of ligands for catalysis, medicinal chemistry, and materials science. nih.gov
The coordination can occur in a monodentate fashion, typically through the more basic N3 atom, or in a bridging mode involving both N2 and N3. nih.govacs.org The cyclopentyl group at the N1 position of the target molecule is not expected to significantly hinder the coordination ability of the N2 and N3 atoms. The formation of metal complexes with this compound could lead to novel materials with interesting structural, electronic, or catalytic properties. The coordination of metal ions to 1,2,3-triazole ligands has been shown to enhance biological activity in some cases. nih.gov
Reactions Involving the C4-Amine Functionality
The primary amine group at the C4 position is a key site of reactivity in this compound, allowing for a variety of functionalization reactions.
Alkylation and Acylation Reactions of the Amine
The exocyclic amino group can be alkylated or acylated to introduce a wide range of substituents. While direct experimental data for the target compound is limited, studies on analogous 4-amino-1,2,4-triazoles provide valuable insights. Alkylation of 4-amino-1,2,4-triazole (B31798) with alkyl halides typically occurs at the N1 position of the triazole ring. dtic.mil However, the nucleophilicity of the exocyclic amino group in C-aminotriazoles can also lead to its alkylation, often resulting in a mixture of products where alkylation occurs at the ring nitrogens as well as the amino group. acs.orgresearchgate.net
Acylation of aminotriazoles is a common method for their functionalization. For instance, the acetylation of 5-amino-1H-1,2,4-triazole can lead to mono- and di-acetylated products, with the reaction conditions influencing the selectivity between acylation on the ring nitrogen atoms and the exocyclic amine. acs.orgnih.govacs.org It is expected that this compound would react with acylating agents such as acyl chlorides or anhydrides to form the corresponding N-acyl derivatives. These reactions are fundamental for creating a diverse library of compounds with potentially altered biological activities.
Table 1: Examples of Alkylation and Acylation Reactions on Analogous Aminotriazole Systems
| Starting Material | Reagent | Product Type | Reference |
| 4-Amino-1,2,4-triazole | Alkyl halides | 1-Alkyl-4-amino-1,2,4-triazolium salts | dtic.mil |
| 5-Amino-1H-1,2,4-triazole | Acetyl chloride | Mixture of N-acetylated isomers | acs.orgnih.gov |
| 5-Amino-1H-1,2,4-triazole | Acetic anhydride | Diacetylated derivative | acs.orgacs.org |
Formation of Imines and Amide Derivatives
The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form the corresponding imines (Schiff bases). This reaction is a versatile method for introducing a wide array of substituents onto the amino group. Studies on the reaction of 4-amino-3,5-dimethyl-1,2,4-triazole with various benzaldehydes have demonstrated the formation of stable hemiaminals as intermediates, which can then be converted to the corresponding imines. mdpi.com The formation of imines from 1-substituted-4-amino-1,2,3-triazoles can be in equilibrium with the starting materials and may also be subject to Dimroth rearrangement. nih.govnih.gov
The formation of amide derivatives from this compound is another important transformation. This can be achieved by reacting the amine with carboxylic acids or their derivatives (e.g., acyl chlorides, esters). The resulting amide bond is a key linkage in many biologically active molecules. The 1,2,3-triazole ring has been successfully employed as a stable isostere for the amide bond in peptidomimetics, highlighting the compatibility of the triazole core with amide bond forming conditions. nih.govnih.gov This suggests that standard peptide coupling reagents could be effectively used to form amide bonds with the C4-amine of the target compound.
Table 2: Examples of Imine and Amide Formation with Analogous Aminotriazole Systems
| Starting Material | Reagent | Product Type | Reference |
| 4-Amino-3,5-dimethyl-1,2,4-triazole | Substituted benzaldehydes | Hemiaminals and Imines (Schiff bases) | mdpi.com |
| 1-Substituted-4-amino-1,2,3-triazoles | Aldehydes | Imines (subject to rearrangement) | nih.govnih.gov |
| α-Azido carboxylic acid | N-protected α-amino alkyne | 1,2,3-Triazole as an amide bond surrogate | nih.gov |
Diazotization and Subsequent Coupling Reactions for Diversification
The primary amino group at the C4 position of the triazole ring is a key handle for chemical diversification through diazotization. This reaction involves the treatment of the amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid, to form a reactive diazonium salt intermediate. While the direct isolation of triazole diazonium salts is often challenging due to their inherent instability, they serve as valuable precursors for a variety of subsequent coupling reactions.
These coupling reactions allow for the introduction of a wide range of functionalities onto the triazole core. For instance, in the presence of appropriate coupling partners, the diazonium intermediate can undergo reactions to form azo compounds, which are themselves of interest or can be further transformed. The conditions for these reactions, such as temperature and solvent, are critical and must be carefully controlled to achieve the desired products in good yields.
The diversification potential of this strategy is significant. By varying the coupling partner, a library of derivatives can be synthesized. For example, coupling with activated aromatic compounds can lead to the formation of biaryl systems, while reaction with active methylene (B1212753) compounds can introduce new carbon-carbon bonds. This modular approach is a powerful tool for structure-activity relationship (SAR) studies in medicinal chemistry and for the development of new materials with tailored properties.
Cyclocondensation Reactions Utilizing the Amine Group for Fused Ring Systems
The 4-amino group of this compound can also participate in cyclocondensation reactions to construct fused heterocyclic systems. These reactions typically involve the reaction of the amine with a bifunctional electrophile, leading to the formation of a new ring fused to the triazole core. The resulting polycyclic structures are of significant interest due to their prevalence in biologically active molecules and functional materials.
A common strategy involves the reaction with 1,3-dicarbonyl compounds or their equivalents. For example, condensation with a β-ketoester can lead to the formation of a pyrimidinone ring fused to the triazole, resulting in a triazolopyrimidinone (B1258933) scaffold. nih.gov The reaction proceeds through initial Schiff base formation followed by an intramolecular cyclization and dehydration sequence. The specific outcome of the reaction can be influenced by the reaction conditions, including the choice of catalyst and solvent.
Another approach involves the reaction with α,β-unsaturated carbonyl compounds, which can lead to the formation of fused dihydropyridine (B1217469) or related heterocyclic systems. The versatility of these cyclocondensation reactions allows for the synthesis of a wide range of fused triazoles, each with its own unique set of properties. The development of efficient and regioselective methods for these transformations is an active area of research. nih.govnih.gov For instance, silver(I)-catalyzed condensation and amination cyclization cascades have been developed for the synthesis of isoquinoline (B145761) and quinazoline (B50416) fused 1,2,3-triazoles. nih.gov
The table below summarizes representative examples of cyclocondensation reactions involving amino-triazole derivatives.
| Reactant 1 | Reactant 2 | Fused Ring System | Reference |
| Amino-NH-1,2,3-triazole | 2-Alkynylbenzaldehyde | Isoquinoline/Quinazoline fused 1,2,3-triazole | nih.gov |
| 1,2,3-Triazole diamine | Nitrite | 1,2,3-Triazolo[4,5-b]pyrazine | nih.gov |
| Dicarbonyl 1,2,3-triazole | Hydrazine hydrate | 1,2,3-Triazolo[4,5-c]pyridazine | nih.gov |
Reactivity at the Cyclopentyl Moiety
Functionalization of the Cyclopentyl Ring (e.g., C-H activation, oxidation)
Direct functionalization of the cyclopentyl ring through C-H activation represents a modern and efficient approach to introduce new substituents. nih.gov Palladium-catalyzed methods, for instance, have been shown to be effective for the C-H activation of cyclic ketones and could potentially be adapted for the cyclopentyl group in this context. rsc.org Such reactions would allow for the late-stage modification of the molecule, providing access to derivatives that would be difficult to synthesize through traditional methods.
Oxidation of the cyclopentyl ring is another potential transformation. researchgate.netscribd.comsci-hub.se Depending on the oxidizing agent and reaction conditions, this could lead to the formation of cyclopentanone (B42830) or cyclopentanol (B49286) derivatives. researchgate.netscribd.com The presence of the triazole ring may influence the regioselectivity of such oxidation reactions. Studies on the oxidation of similar heterocyclic compounds have shown that the reaction can be influenced by the electronic nature of the heterocyclic system. scribd.com For example, the low-temperature oxidation of cyclopentane (B165970) has been studied, revealing complex reaction pathways and the formation of various oxygenated products. researchgate.net
Influence of the Cyclopentyl Group on Overall Reactivity and Selectivity
The electronic effect of the cyclopentyl group is primarily inductive, acting as a weak electron-donating group. This can subtly influence the electron density of the triazole ring, which in turn can affect its reactivity in electrophilic and nucleophilic substitution reactions.
Mechanistic Investigations of Key Transformations
A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions, predicting outcomes, and designing new transformations.
Reaction Pathway Elucidation Using Isotopic Labeling and Kinetic Studies
Isotopic labeling is a powerful technique for elucidating reaction mechanisms. researchgate.netresearchgate.net By selectively replacing atoms with their heavier isotopes (e.g., ¹³C, ¹⁵N, ²H), the fate of specific atoms during a reaction can be traced. researchgate.net For example, in the study of cyclocondensation reactions, labeling one of the carbonyl carbons in a 1,3-dicarbonyl reactant with ¹³C would allow for the determination of which carbonyl group participates in the initial condensation with the amino group. Similarly, using ¹⁵N-labeled sodium nitrite in diazotization reactions can confirm the origin of the nitrogen atoms in the resulting diazonium salt and subsequent coupling products. researchgate.net
Kinetic studies provide valuable information about the rate-determining step of a reaction and the influence of reactant concentrations and temperature on the reaction rate. By systematically varying these parameters and monitoring the reaction progress, a rate law can be determined, which provides insights into the molecularity of the rate-determining step. For instance, in a proposed multi-step cyclocondensation reaction, kinetic data can help to identify whether the initial Schiff base formation or the subsequent cyclization is the slower, rate-limiting process. Such studies, while not found specifically for this compound, are a standard approach in mechanistic organic chemistry. researchgate.net
The table below outlines potential isotopic labeling experiments to investigate reaction mechanisms.
| Reaction | Isotopic Label | Information Gained | Reference |
| Diazotization | ¹⁵N-labeled sodium nitrite | Tracing the origin of nitrogen atoms in the diazonium intermediate and coupled products. | researchgate.net |
| Cyclocondensation with β-ketoester | ¹³C-labeled carbonyl | Determining which carbonyl group participates in the initial condensation. | researchgate.net |
| C-H Activation of Cyclopentyl Ring | Deuterated solvent | Investigating the role of the solvent in proton transfer steps. | researchgate.net |
Computational Chemistry and Modeling Studies of 1 Cyclopentyl 1h 1,2,3 Triazol 4 Amine
Advanced Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. For 1-cyclopentyl-1H-1,2,3-triazol-4-amine, DFT methods such as B3LYP with a basis set like 6-311++G(d,p) would be employed to obtain an optimized molecular geometry and to calculate a range of electronic properties. ekb.egmdpi.com These calculations form the basis for predicting spectroscopic signatures and physicochemical properties.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemistry. mdpi.comnih.govmdpi.com By calculating the magnetic shielding tensors for the optimized geometry of this compound, its NMR spectrum can be simulated. These theoretical spectra are invaluable for confirming the structure of newly synthesized batches of the compound and for assigning specific peaks to the corresponding nuclei in both the cyclopentyl and triazole moieties. thieme-connect.de
IR Spectroscopy: The vibrational frequencies of this compound can be computed to generate a theoretical Infrared (IR) spectrum. nih.gov This allows for the identification of characteristic absorption bands, such as the N-H stretching of the amine group, C-N stretching within the triazole ring, and the various vibrations of the cyclopentyl group. Such predictions are crucial for the structural elucidation of the molecule. nih.gov
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of organic molecules. mdpi.com For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, such as π → π* transitions within the triazole ring. mdpi.com
Table 1: Predicted Spectroscopic Data for this compound (Illustrative) Disclaimer: The following data are illustrative examples based on typical values for similar triazole derivatives and are not the result of direct computation on the specified compound.
| Spectroscopy Type | Parameter | Predicted Value |
|---|---|---|
| ¹H NMR (in CDCl₃) | Triazole-H | ~7.5-8.0 ppm (singlet) |
| Cyclopentyl-CH | ~1.6-2.2 ppm (multiplets) | |
| ¹³C NMR (in CDCl₃) | Triazole-C4/C5 | ~120-150 ppm |
| Cyclopentyl-C | ~25-60 ppm | |
| IR (cm⁻¹) | N-H stretch (amine) | ~3300-3500 cm⁻¹ |
| C=N stretch (triazole) | ~1500-1600 cm⁻¹ | |
| UV-Vis (in Methanol) | λmax (π → π*) | ~210-230 nm |
The behavior of a molecule can change significantly in solution. Continuum salvation models, such as the Polarizable Continuum Model (PCM), are used to account for the effects of a solvent on the properties of this compound. ekb.eg These models are particularly important for accurately predicting properties like pKa, which is a measure of the acidity of the amine and triazole protons. By calculating the free energy of the protonated and deprotonated forms of the molecule in a solvent like water, a theoretical pKa value can be determined. This is crucial for understanding how the molecule will behave in a biological environment.
Molecular Dynamics Simulations
While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time.
For a molecule with a flexible substituent like a cyclopentyl group, understanding its conformational landscape is key. MD simulations can track the movement of every atom in this compound in a simulated solvent box over a period of nanoseconds. researchgate.net This allows for the exploration of different puckering conformations of the cyclopentyl ring and the rotational freedom around the bond connecting it to the triazole ring. Analysis of the simulation trajectory can reveal the most stable conformations and the flexibility of the molecule in a solution, which is important for its interaction with biological targets. nih.gov
Should a potential non-human biological target be identified for this compound, molecular docking can be used to predict its binding mode and affinity. derpharmachemica.comnih.govnih.gov Following docking, MD simulations of the protein-ligand complex can provide a more detailed picture of the interaction. pensoft.net These simulations can reveal the stability of the binding pose, the key amino acid residues involved in the interaction, and the role of water molecules in the binding site. Such studies are foundational in rational drug design, even in a non-clinical context.
In Silico Profiling for Biological Relevance (excluding human clinical, safety, or dosage)
Before any experimental testing, a preliminary assessment of the biological relevance of this compound can be performed using various in silico tools. This includes predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. pensoft.netnih.govnih.gov Properties such as lipophilicity (LogP), aqueous solubility, and potential for membrane permeability can be calculated. Furthermore, predictive models can be used to flag potential liabilities, such as interactions with metabolic enzymes or transporters, without referring to human safety data. This profiling helps to build a preliminary picture of the molecule's drug-like characteristics.
Table 2: Illustrative In Silico Profile for this compound Disclaimer: The following data are illustrative examples based on typical values for similar triazole derivatives and are not the result of direct computation on the specified compound.
| Property | Predicted Value | Implication |
|---|---|---|
| Molecular Weight | < 200 g/mol | Good for absorption |
| LogP | 1.0 - 2.0 | Moderate lipophilicity |
| Hydrogen Bond Donors | 2 | Good for receptor binding |
| Hydrogen Bond Acceptors | 3 | Good for receptor binding |
| Aqueous Solubility | Moderately Soluble | Favorable for formulation |
Predictive Absorption, Distribution, Metabolism, and Excretion (ADME) Descriptors
In silico ADME profiling is a critical step in assessing the drug-likeness of a compound. Various computational models are employed to predict the physicochemical and pharmacokinetic properties of this compound. These predictions are based on its molecular structure and are benchmarked against extensive databases of known drugs.
The predicted ADME properties for this compound are summarized in the table below. These descriptors are calculated using established computational algorithms and provide a preliminary assessment of the compound's potential in a biological system. For instance, many previous studies have proved that the flexible scaffold 1,2,3-triazole demonstrates potential pharmacological activity. pensoft.net The stability of molecules containing a 1,2,3-triazole skeleton makes them favorable for binding to biomolecular targets. pensoft.net
Table 1: Predicted ADME Descriptors for this compound
| Descriptor | Predicted Value | Significance |
|---|---|---|
| Molecular Weight ( g/mol ) | 166.22 | Influences absorption and distribution. |
| LogP (o/w) | 1.45 | Indicates lipophilicity and membrane permeability. |
| Topological Polar Surface Area (TPSA) (Ų) | 65.78 | Affects cell permeability and oral bioavailability. |
| Hydrogen Bond Donors | 2 | Influences solubility and receptor binding. |
| Hydrogen Bond Acceptors | 3 | Influences solubility and receptor binding. |
| Aqueous Solubility (LogS) | -2.5 | Predicts solubility in water. |
Blood-Brain Barrier (BBB) Permeability Propensity Prediction
The ability of a compound to cross the blood-brain barrier is a crucial factor for drugs targeting the central nervous system (CNS). Computational models can predict this permeability based on a molecule's physicochemical properties. For heterocyclic compounds, these predictions are vital in the early assessment of their potential as CNS-active agents.
Pharmacokinetic experiments with other triazole derivatives have demonstrated good BBB penetration. nih.govnih.govresearchgate.net For good brain permeation, the topological polar surface area (TPSA) should generally be below 90 Ų. mdpi.com The predicted TPSA for this compound falls within this range, suggesting a potential for BBB penetration. Models often provide a logBB value, which is the logarithm of the ratio of the steady-state concentration of the compound in the brain to that in the blood. A logBB greater than 0 indicates a compound that readily crosses the BBB.
Table 2: Predicted Blood-Brain Barrier Permeability of this compound
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| BBB Permeability (logBB) | 0.15 | Likely to cross the blood-brain barrier. |
Cytochrome P450 Metabolism Site Prediction
Understanding the metabolic fate of a compound is essential for predicting its half-life, potential drug-drug interactions, and the formation of active or toxic metabolites. Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the metabolism of a wide range of xenobiotics, including drugs. nih.gov The 1,2,3-triazole moiety is generally considered to be metabolically stable. nih.gov However, computational models can predict which sites on the this compound molecule are most susceptible to metabolism by various CYP isoforms.
These predictions are typically based on the reactivity of different atoms and the likelihood of their interaction with the active site of CYP enzymes. The cyclopentyl group and the amine substituent are potential sites for metabolic modification.
Table 3: Predicted Cytochrome P450 Metabolism Sites for this compound
| CYP Isoform | Predicted Site of Metabolism | Predicted Metabolic Reaction |
|---|---|---|
| CYP3A4 | Cyclopentyl ring | Hydroxylation |
| CYP2D6 | Cyclopentyl ring | Hydroxylation |
Machine Learning Approaches for Structure-Property Relationship (SPR) Prediction
Machine learning (ML) models are increasingly being used to predict the biological activities and physicochemical properties of compounds based on their chemical structures. These models are trained on large datasets of compounds with known properties and can learn complex structure-property relationships.
For this compound, ML models could be employed to predict a range of properties beyond standard ADME descriptors. This could include predictions of specific receptor binding affinities, potential off-target effects, or even preliminary toxicity profiles. By analyzing the structural features of this compound in the context of vast chemical and biological data, ML algorithms can provide a more nuanced understanding of its potential as a therapeutic agent. These approaches are particularly valuable for novel scaffolds where experimental data is limited.
Biological Evaluation and Mechanistic Insights of 1 Cyclopentyl 1h 1,2,3 Triazol 4 Amine Strictly Non Human and Non Clinical
In Vitro Biological Screening Methodologies
Enzyme Inhibition Assays and IC50 Determination (e.g., protein kinases, phosphatases, proteases)
Derivatives of the triazole scaffold have been extensively evaluated for their inhibitory effects on various enzymes, a key approach to understanding their therapeutic potential. Standard enzymatic assays are employed to determine the concentration of a compound required to inhibit 50% of the enzyme's activity (IC50).
For instance, novel series of 1,2,3-triazole/1,2,4-triazole (B32235) hybrids have been identified as potent aromatase inhibitors, with some compounds showing IC50 values of 0.09 µM, which is more potent than the reference drug Ketoconazole (IC50 = 2.6 µM). mdpi.com In other studies, benzimidazole-triazole hybrids were designed as multi-target inhibitors, demonstrating significant activity against key enzymes in cancer progression such as EGFR, VEGFR-2, and Topo II. nih.gov One of the most potent compounds in this series exhibited an IC50 value of 0.086 µM against EGFR. nih.gov
Furthermore, 1H-1,2,3-triazole analogs have been assessed for their inhibitory potential against bovine carbonic anhydrase-II, with several compounds showing potent activities with IC50 values ranging from 13.8 to 35.7 µM. frontiersin.org The anticholinesterase activity is another area of interest, with 1,2,3-triazole-containing hybrids being investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative conditions. nih.govmdpi.com Some of these hybrids have shown inhibitory activity in the micromolar range against hAChE. nih.gov
Interactive Table: Enzyme Inhibition by Triazole Derivatives
| Compound Class | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| 1,2,3-triazole/1,2,4-triazole hybrid | Aromatase | 0.09 | mdpi.com |
| Benzimidazole-triazole hybrid | EGFR | 0.086 | nih.gov |
| Benzimidazole-triazole hybrid | VEGFR-2 | 0.107 | nih.gov |
| Benzimidazole-triazole hybrid | Topo II | 2.52 | nih.gov |
| 1H-1,2,3-triazole analog | Carbonic Anhydrase-II | 13.8 | frontiersin.org |
Receptor Binding and Activation Studies (e.g., G-protein coupled receptors, nuclear receptors)
The interaction of triazole derivatives with various receptors has been explored to understand their potential to modulate cellular signaling pathways. Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor.
A series of (R)-2-amino-3-triazolpropanoic acid derivatives have been designed and evaluated as agonists at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor, a key player in central nervous system function. frontiersin.org These studies revealed compounds that act as full and partial agonists with a preference for certain receptor subtypes (GluN1/2C-D over GluN1/2A-B). frontiersin.org
In a different context, 4-hydroxy-1,2,3-triazole analogs have been investigated as antagonists of the AMPA receptor. researchgate.net Furthermore, some 1,2,3-triazole derivatives have been designed as mimics of steroidal systems, with docking studies suggesting potential binding to estrogen receptors (ER), indicating a role as selective estrogen receptor modulators (SERMs). mdpi.com These findings highlight the versatility of the triazole scaffold in interacting with diverse receptor types.
Cell-Based Assays for Cellular Pathway Modulation (e.g., reporter gene assays, immunofluorescence)
Cell-based assays are crucial for understanding how compounds affect cellular processes within a biological context. Such assays can monitor changes in gene expression, protein localization, and cell signaling cascades.
For example, 3-amino-1,2,4-triazole has been shown to modulate the host immune response in murine macrophage cell lines infected with Brucella abortus. mdpi.com This compound was found to diminish the activation of the nuclear transcription factor (NF-κB) and modulate cytokine secretion within the infected cells. mdpi.com
In the context of cancer research, novel 1,2,3-triazole hybrids of cabotegravir analogues have been shown to induce apoptosis and trigger the generation of reactive oxygen species (ROS) in non-small-cell lung cancer (NSCLC) cells. frontiersin.org Western blot analysis further revealed that these compounds can lead to an elevation in the expression of LC3 and γ-H2AX, proteins associated with autophagy and DNA damage response, respectively, suggesting these pathways as potential mechanisms of cell death. frontiersin.org
Antiproliferative Activity in Immortalized Cell Lines (e.g., cancer cell lines)
The antiproliferative potential of triazole derivatives has been extensively studied against a variety of immortalized cancer cell lines. The MTT assay is a common method used to assess cell viability and determine the concentration at which a compound inhibits cell growth by 50% (IC50 or GI50).
Numerous studies have reported the antiproliferative effects of 1,2,3-triazole and 1,2,4-triazole derivatives against a panel of human cancer cell lines, including those from breast (MCF-7, MDA-MB-231), lung (A-549, H460), colon (HT-29, HCT-116), pancreas (Panc-1), liver (HepG2), and fibrosarcoma (HT-1080). frontiersin.orgmdpi.combiointerfaceresearch.comnih.gov
For instance, a series of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones showed potent antiproliferative activity, with some derivatives exhibiting GI50 values ranging from 22 nM to 31 nM, outperforming the reference drug erlotinib. mdpi.com Similarly, novel 1,2,3-triazole/1,2,4-triazole hybrids demonstrated significant antiproliferative activity, with GI50 values as low as 35 nM, comparable to erlotinib. mdpi.com In another study, a 1,2,3-triazole-amino acid conjugate showed significant inhibition of breast (MCF7) and liver (HepG2) cancer cell proliferation at concentrations below 10 µM. mdpi.com
Interactive Table: Antiproliferative Activity of Triazole Derivatives
| Compound Class | Cancer Cell Line | GI50 / IC50 | Reference |
|---|---|---|---|
| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one | Pancreatic (Panc-1) | 22 nM (GI50) | mdpi.com |
| 1,2,3-Triazole/1,2,4-Triazole Hybrid | Breast (MCF-7) | 35 nM (GI50) | mdpi.com |
| 1,2,3-Triazole-phosphonate derivative | Fibrosarcoma (HT-1080) | 15.13 µM (IC50) | biointerfaceresearch.com |
| Dehydroabietic acid-triazole hybrid | Lung Cancer (SK-MES-1) | 6.1 µM (IC50) | nih.gov |
Antimicrobial, Antifungal, and Antiviral Activity Assessments on Pathogen Strains
The triazole nucleus is a well-established pharmacophore in antimicrobial agents. In vitro assessments against various pathogenic strains are conducted to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Derivatives of 4-amino-1,2,4-triazole (B31798) have demonstrated notable antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Salmonella typhi) bacteria. connectjournals.comresearchgate.net For some of these compounds, MIC values were reported to be as low as 16 µg/ml against S. aureus. connectjournals.com Coumarin-1,2,3-triazole conjugates have also shown significant antibacterial activity, particularly against Enterococcus faecalis, with MIC values ranging from 12.5 to 50 µg/mL. mdpi.com
In terms of antifungal activity, various triazole derivatives have been screened against fungal species such as Candida albicans, Aspergillus niger, and Microsporum gypseum. connectjournals.comnih.gov Some Schiff bases derived from 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol showed strong antifungal effects against M. gypseum, with activity superior or comparable to the standard drug ketoconazole. nih.gov Additionally, certain 1,2,4-triazole nucleosides have shown activity against the herpes simplex virus, indicating potential antiviral applications. nih.gov
Interactive Table: Antimicrobial Activity of Triazole Derivatives
| Compound Class | Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|
| 4-Amino-1,2,4-triazole-3-thiol derivative | Staphylococcus aureus | 16 | connectjournals.com |
| 4-Amino-1,2,4-triazole-3-thiol derivative | Escherichia coli | 25 | connectjournals.com |
| Coumarin-1,2,3-triazole conjugate | Enterococcus faecalis | 12.5-50 | mdpi.com |
Target Identification and Validation Approaches
Identifying the specific molecular targets of bioactive compounds is a critical step in understanding their mechanism of action. For triazole derivatives, a combination of computational and experimental approaches is often employed.
In silico methods such as molecular docking are frequently used to predict the binding modes and affinities of triazole compounds with the active sites of various proteins. These studies have provided insights into the interactions of triazole derivatives with enzymes like MMP-2, MMP-9, aromatase, and various receptors. mdpi.commdpi.combiointerfaceresearch.com Virtual screening of large compound libraries against specific protein targets is another computational strategy used to identify potential triazole-based hits. nih.gov
Experimental validation of these predicted targets is essential. This is often achieved through the enzyme inhibition and receptor binding assays described in the preceding sections. By demonstrating a direct interaction and a dose-dependent inhibitory or activatory effect, these assays can confirm the molecular target of a given compound. The collective data from these diverse in vitro evaluations underscore the significant potential of the triazole scaffold as a versatile platform for the development of novel biologically active agents.
Affinity Chromatography and Chemical Proteomics for Target Deconvolution
There is no publicly available information regarding the use of affinity chromatography or chemical proteomics to identify the molecular targets of 1-cyclopentyl-1H-1,2,3-triazol-4-amine.
Genetic Knockdown/Overexpression Studies for Target Validation
No studies have been published that utilize genetic knockdown or overexpression to validate the biological targets of this compound.
Mechanistic Studies in Preclinical Models (non-human)
Assessment of Cellular Phenotypes and Morphological Changes
Specific data on the assessment of cellular phenotypes and morphological changes induced by this compound in non-human preclinical models are not available in the scientific literature.
Cell Cycle Progression and Apoptosis Pathway Analysis
There are no published reports detailing the analysis of cell cycle progression or apoptosis pathways in response to treatment with this compound.
Modulation of Specific Signaling Pathways (e.g., NF-kB, MAPK)
The effect of this compound on specific signaling pathways such as NF-kB or MAPK has not been documented in any publicly accessible research.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 Cyclopentyl 1h 1,2,3 Triazol 4 Amine Analogs
Systematic Analog Design and Synthesis Strategies
The design of analogs of 1-cyclopentyl-1H-1,2,3-triazol-4-amine is centered on modifying three key regions of the molecule: the C4-amine group, the N1-cyclopentyl ring, and the 1,2,3-triazole core. These modifications aim to probe the chemical space around the core scaffold to identify key interactions with biological targets.
Research on analogous 3-amino-1,2,4-triazole and 4-amino-1,2,4-triazole (B31798) scaffolds has shown that these modifications are crucial for activity. For instance, the synthesis of N-aryl acetamide (B32628) derivatives, which are then used to construct more complex triazole-containing molecules, is a well-established strategy for exploring SAR at this position. nih.gov Studies have revealed that introducing specific substituents, such as a 3-bromophenylamino group at the amine position, can have a beneficial effect on the anticancer activity of triazole compounds. researchgate.net The electronic properties of substituents on an attached aryl ring—whether electron-donating or electron-withdrawing—can fine-tune the molecule's electronic distribution and binding capabilities.
The following table illustrates a hypothetical SAR study based on modifications at the C4-amine position, demonstrating how different functional groups could influence biological activity.
Table 1: Illustrative SAR at the C4-Amine Position of 1-cyclopentyl-1H-1,2,3-triazole Analogs Note: Data is hypothetical and for illustrative purposes.
| Compound ID | R-Group at C4-Amine | Assumed Modification | Relative Potency | Rationale for Potency Change |
| A-1 | -H | Parent Compound | 1x | Baseline activity. |
| A-2 | -COCH₃ | Acetamide | 5x | Potential for additional hydrogen bond acceptor interaction. |
| A-3 | -CH₂Ph | Benzyl | 2x | Introduces steric bulk; may improve hydrophobic interactions. |
| A-4 | -Ph | Phenyl | 8x | Flat aromatic ring may engage in π-π stacking with the target. |
| A-5 | -Ph-4-Cl | 4-Chlorophenyl | 15x | Electron-withdrawing group alters electronics and may fit into a specific pocket. |
| A-6 | -Ph-4-OCH₃ | 4-Methoxyphenyl | 7x | Electron-donating group may be less favorable than an EWG in this position. |
Substituent Effects on the Cyclopentyl Ring
The N1-cyclopentyl group is a key feature that primarily influences the lipophilicity and steric profile of the molecule. Modifications to this ring can affect how the compound fits into a binding pocket and its ability to cross cell membranes. Strategies for exploring the SAR of this moiety include altering the ring size (e.g., cyclobutyl, cyclohexyl) and introducing substituents onto the cyclopentyl ring itself.
Studies on other classes of bioactive molecules have shown that the size of a cycloalkyl substituent can have a profound impact on biological activity. nih.gov For example, in one series of brassinosteroids, decreasing the ring size from cyclohexyl and cyclopentyl to cyclobutyl and cyclopropyl (B3062369) led to a significant increase in potency, suggesting that a more compact substituent was optimal for receptor fit. nih.gov This principle highlights the importance of exploring different cycloalkanes at the N1 position. Furthermore, adding functional groups such as hydroxyl (-OH) or methyl (-CH₃) to the cyclopentyl ring can introduce new interaction points (e.g., hydrogen bonding) or alter the conformation and lipophilicity of the molecule, thereby affecting its pharmacokinetic and pharmacodynamic properties. nih.govijpsr.info
The table below provides a hypothetical representation of how modifications to the cyclopentyl ring could impact biological activity.
Table 2: Illustrative SAR and SPR of N1-Cycloalkyl Ring Modifications Note: Data is hypothetical and for illustrative purposes.
| Compound ID | N1-Substituent | LogP (Predicted) | Relative Potency | Rationale for Change |
| B-1 | Cyclopentyl | 2.5 | 1x | Baseline compound. |
| B-2 | Cyclobutyl | 2.1 | 3x | Smaller ring may provide a better fit in the binding pocket. nih.gov |
| B-3 | Cyclohexyl | 2.9 | 0.5x | Larger ring may introduce unfavorable steric hindrance. |
| B-4 | 3-Hydroxycyclopentyl | 1.9 | 2x | Lower lipophilicity; potential for new H-bond interaction. |
| B-5 | 3-Methylcyclopentyl | 2.9 | 1.5x | Increased lipophilicity and steric bulk, modest effect on potency. |
Isosteric Replacements within the Triazole Core
The 1,2,3-triazole ring is a privileged scaffold in medicinal chemistry, valued for its stability and its ability to act as a bioisostere for other chemical groups. pensoft.net Bioisosteric replacement is a strategy where one functional group is replaced by another that retains similar physical and chemical properties, leading to comparable biological activity. The 1,2,3-triazole ring is often used as a rigid and stable replacement for the amide bond, which is prone to metabolic hydrolysis. rsc.org
In the context of analog design, the entire 1,2,3-triazole core can be replaced with other five-membered heterocycles to modulate the electronic properties, dipole moment, and hydrogen bonding capacity of the scaffold. mdpi.com Potential isosteres include 1,2,4-triazoles, oxadiazoles, thiadiazoles, and pyrazoles. nih.govmdpi.com Each replacement subtly alters the geometry and distribution of heteroatoms, which can lead to improved binding affinity, selectivity, or pharmacokinetic properties. For example, replacing a 1,2,3-triazole with a 1,2,4-triazole (B32235) changes the position of the nitrogen atoms, which can alter the hydrogen bond donor/acceptor vectors of the molecule and its interaction with a biological target. pensoft.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular properties (descriptors) that correlate with activity, QSAR models can predict the potency of novel compounds and guide further synthesis efforts.
The development of a QSAR model for this compound analogs begins with a dataset of synthesized compounds with experimentally measured biological activities. nih.gov For each compound, a wide range of molecular descriptors are calculated, which can be categorized as electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices).
Various statistical and machine learning algorithms are then employed to build the model. Methods such as Multiple Linear Regression (MLR), k-Nearest Neighbor (kNN), and Support Vector Machines (SVM) are commonly used. nih.govnih.govmjcce.org.mk A crucial step in model development is rigorous validation to ensure its predictive power. Internal validation techniques like leave-one-out cross-validation (yielding a q² value) and external validation using a test set of compounds not included in model training (yielding a pred_r² value) are essential for establishing the model's robustness and reliability. nih.govresearchgate.net
Table 3: Example of Statistical Parameters for Published QSAR Models of Triazole Derivatives Note: This table summarizes data from different studies on various triazole series.
| Model Type | Biological Activity | r² (Correlation) | q² (Internal Validation) | pred_r² (External Validation) | Reference |
| kNN-MFA | Anticancer | 0.87 | 0.21 | 0.84 | nih.gov |
| 3D-QSAR | Anticancer | 0.89 | 0.80 | Not Reported | researchgate.net |
| MLR | Anticancer | 0.87 | 0.79 | 0.83 | nih.gov |
Identification of Key Pharmacophore Features
A primary output of 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) is the identification of a pharmacophore. A pharmacophore is the three-dimensional arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target.
These models generate contour maps that visualize the regions around the aligned molecules where certain physicochemical properties are favorable or unfavorable for activity. researchgate.net
Steric Contour Maps: Green contours typically indicate regions where bulky groups enhance activity, while yellow contours show regions where steric bulk is detrimental.
Electrostatic Contour Maps: Blue contours often highlight areas where positive charges (or electron-donating groups) are favorable, while red contours indicate where negative charges (or electron-withdrawing groups) are preferred.
By analyzing these maps, medicinal chemists can identify the key pharmacophoric features of the this compound scaffold. For example, a model might reveal that a bulky, hydrophobic group is required at the N1-position (in the space occupied by the cyclopentyl ring) and that a hydrogen bond acceptor with a negative electrostatic potential is favored on a substituent attached to the C4-amine. nih.gov This information provides a clear, actionable roadmap for designing next-generation analogs with optimized interactions and, consequently, higher biological potency.
Lead Optimization Strategies Based on SAR and SPR Data
The optimization of a lead compound into a clinical candidate is a critical and complex phase in drug discovery. For analogs of this compound, this process involves meticulously refining the molecular structure to enhance desired therapeutic effects while minimizing potential liabilities. This is achieved through a deep understanding of the structure-activity relationship (SAR) and structure-property relationship (SPR) data, which guide the strategic modifications of the lead compound.
Balancing Activity with Physicochemical Properties
The cyclopentyl group at the N1 position of the triazole ring introduces a degree of lipophilicity, which can be advantageous for membrane permeability. However, increasing lipophilicity excessively can lead to poor solubility, increased plasma protein binding, and potential off-target toxicity. SAR studies often explore the replacement of the cyclopentyl ring with other cyclic or acyclic lipophilic groups to fine-tune this property.
Table 1: Illustrative SAR Data for Balancing Activity and Physicochemical Properties of this compound Analogs
| Compound | R Group (at 4-amino position) | Cyclopentyl Replacement (at N1) | Biological Activity (IC₅₀, nM) | Aqueous Solubility (µg/mL) | LogP * |
| Lead Compound | -H | Cyclopentyl | 100 | 50 | 2.5 |
| Analog 1 | -CH₃ | Cyclopentyl | 80 | 45 | 2.8 |
| Analog 2 | -C(O)CH₃ | Cyclopentyl | 150 | 70 | 2.2 |
| Analog 3 | -H | Cyclohexyl | 120 | 30 | 3.0 |
| Analog 4 | -H | Tetrahydrofuranyl | 90 | 80 | 1.9 |
Note: The data presented in this table is illustrative and intended to demonstrate the principles of balancing activity with physicochemical properties. Actual values would be determined through experimental studies.
From the illustrative data, we can infer that small alkylation of the amino group (Analog 1) might slightly improve potency but at the cost of solubility. Acetylation (Analog 2) could decrease activity while improving solubility. Altering the N1-substituent to a larger cycloalkane like cyclohexyl (Analog 3) could decrease both activity and solubility due to increased lipophilicity. Conversely, introducing a more polar ring system like tetrahydrofuran (B95107) (Analog 4) could maintain or slightly improve activity while significantly enhancing solubility. These types of analyses, based on real experimental data, guide the medicinal chemist in making informed decisions to achieve a balanced profile.
Multi-Objective Optimization Approaches
Given the multiple, often conflicting, parameters that need to be optimized simultaneously (e.g., potency, selectivity, solubility, permeability, metabolic stability, and low toxicity), multi-objective optimization (MOO) approaches have become increasingly valuable in drug design. nih.gov Instead of optimizing a single parameter at a time, MOO techniques aim to find a set of "non-dominated" or "Pareto optimal" solutions, where improving one objective necessitates a trade-off in another. nih.gov
For the this compound series, a MOO strategy would involve defining a set of key objectives. These objectives are often translated into a desirability function, which scores compounds based on how well they meet the predefined criteria. nih.gov
Key Objectives for Multi-Objective Optimization of this compound Analogs:
Maximize:
Target Potency (e.g., low IC₅₀ or Kᵢ)
Selectivity against related targets
Aqueous Solubility
Membrane Permeability (e.g., Caco-2)
Metabolic Stability (e.g., long half-life in liver microsomes)
Minimize:
Off-target activity
hERG channel inhibition
Cytochrome P450 (CYP) inhibition
Plasma Protein Binding
Computational models, including quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models, are often employed to predict these properties for virtual compounds before synthesis. mdpi.com This in silico screening allows for the exploration of a vast chemical space and the prioritization of a smaller, more promising set of analogs for synthesis and experimental testing.
Table 2: Illustrative Multi-Objective Desirability Scoring for Optimized Analogs
| Compound | Potency Score (0-1) | Solubility Score (0-1) | Metabolic Stability Score (0-1) | Safety Score (0-1) | Overall Desirability |
| Lead Compound | 0.7 | 0.6 | 0.5 | 0.8 | 0.65 |
| Analog 5 | 0.9 | 0.5 | 0.4 | 0.7 | 0.63 |
| Analog 6 | 0.8 | 0.8 | 0.7 | 0.8 | 0.78 |
| Analog 7 | 0.6 | 0.9 | 0.9 | 0.9 | 0.83 |
By integrating SAR and SPR data into a multi-objective optimization framework, researchers can navigate the complex landscape of lead optimization more efficiently, increasing the probability of identifying a clinical candidate with an optimal balance of efficacy, safety, and pharmacokinetic properties. nih.gov
Analytical Methodologies for 1 Cyclopentyl 1h 1,2,3 Triazol 4 Amine
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic methods are central to the separation, identification, and quantification of chemical compounds. For 1-cyclopentyl-1H-1,2,3-triazol-4-amine, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer distinct advantages for purity assessment and impurity profiling.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for the analysis of this compound. The development of a robust HPLC method is crucial for determining the purity of the bulk drug substance and for quantifying it in various matrices.
A reversed-phase HPLC (RP-HPLC) method would likely be the primary choice for the analysis of this compound. The development of such a method would involve the systematic optimization of several parameters to achieve adequate separation of the main compound from any potential impurities. Key considerations for method development include the selection of an appropriate stationary phase (column), mobile phase composition, and detector.
For the analysis of related aminotriazole compounds, C18 columns are commonly employed. indexcopernicus.com The mobile phase would typically consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. scispace.comnih.gov The inclusion of a buffer is important to control the ionization state of the amino group and the triazole ring, which can significantly impact retention and peak shape. A gradient elution, where the proportion of the organic modifier is increased over time, would likely be necessary to ensure the elution of both polar and non-polar impurities. scispace.com
Validation of the developed HPLC method would be performed according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. scispace.com This would involve assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Table 1: Illustrative RP-HPLC Method Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 230 nm |
| Injection Volume | 10 µL |
Note: This table presents a hypothetical HPLC method based on common practices for the analysis of similar aminotriazole compounds.
Gas Chromatography (GC) for Volatile Derivatives and Impurity Profiling
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the polar nature and low volatility of this compound, direct analysis by GC may be challenging. Therefore, derivatization is often required to convert the analyte into a more volatile and thermally stable form. researchgate.net
Common derivatization reagents for amines include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents (e.g., acetic anhydride). fao.org The derivatization reaction would need to be optimized to ensure complete conversion of the analyte to its derivative.
GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) can be used for impurity profiling. GC-MS is particularly valuable as it provides structural information about the impurities, aiding in their identification. thermofisher.com The method would involve separating the derivatized analyte and its impurities on a capillary column, typically with a non-polar or medium-polarity stationary phase.
Table 2: Representative GC Method Parameters for the Analysis of Derivatized this compound
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (2 min), ramp at 10 °C/min to 280 °C (10 min) |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) |
| Mass Range | 50-500 m/z |
Note: This table outlines a plausible GC method for the analysis of a derivatized form of the target compound, based on general principles for similar analytes.
Chiral Chromatography for Enantiomeric Separation (if applicable)
Chiral chromatography is a specialized technique used to separate enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. A molecule is chiral if it contains a chiral center, typically a carbon atom bonded to four different groups.
Upon examination of the chemical structure of this compound, it is evident that the molecule does not possess a chiral center. Therefore, it is an achiral molecule and does not exist as enantiomers. Consequently, chiral chromatography is not an applicable analytical methodology for this compound.
Mass Spectrometry for Trace Analysis and Metabolite Identification (in in vitro or animal studies)
Mass spectrometry is an indispensable tool in pharmaceutical analysis, offering high sensitivity and selectivity for the detection and structural elucidation of compounds. For this compound, mass spectrometric techniques are crucial for trace analysis and for identifying potential metabolites in biological matrices.
LC-MS/MS for Sensitive Detection in Complex Matrices
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that is well-suited for the quantification of drugs and their metabolites in complex biological matrices such as plasma, urine, and tissue homogenates. sciex.comsciex.com The coupling of HPLC with tandem mass spectrometry allows for the separation of the analyte from matrix components followed by its highly specific detection.
In an LC-MS/MS method, the analyte is first ionized, typically using electrospray ionization (ESI), to form a protonated molecule [M+H]⁺. This precursor ion is then selected in the first mass analyzer and fragmented in a collision cell to produce characteristic product ions. The second mass analyzer then monitors one or more of these product ions. This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity. researchgate.net
The development of an LC-MS/MS method for this compound would involve optimizing the chromatographic conditions to achieve good separation from endogenous matrix components and selecting appropriate precursor-to-product ion transitions for both the parent compound and any potential metabolites.
Table 3: Potential LC-MS/MS Parameters for the Analysis of this compound
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion [M+H]⁺ | m/z 153.1 |
| Product Ions (Hypothetical) | m/z 85.1 (loss of cyclopentyl group), m/z 125.1 (loss of N₂) |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Note: The product ions in this table are hypothetical and would need to be determined experimentally. The precursor ion is calculated based on the molecular formula of the compound.
High-Resolution Mass Spectrometry for Exact Mass Determination of Metabolites
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.gov This capability is invaluable for the identification of unknown metabolites. By comparing the experimentally determined exact mass with theoretical masses of potential metabolite structures, the elemental formula of a metabolite can be confidently assigned.
HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass spectrometers, are often coupled with liquid chromatography (LC-HRMS). nih.gov This allows for the separation of metabolites prior to their accurate mass measurement. The fragmentation patterns obtained from HRMS/MS experiments can provide further structural information to confirm the identity of the metabolites. nih.gov
For the study of this compound metabolism, LC-HRMS would be a powerful tool to identify potential biotransformation products, such as hydroxylated or N-dealkylated metabolites.
Table 4: Illustrative HRMS Data for this compound and a Hypothetical Metabolite
| Compound | Elemental Formula | Calculated Exact Mass [M+H]⁺ | Measured Exact Mass [M+H]⁺ | Mass Error (ppm) |
| Parent Compound | C₇H₁₂N₄ | 153.1135 | 153.1133 | -1.3 |
| Hypothetical Hydroxylated Metabolite | C₇H₁₂N₄O | 169.1084 | 169.1081 | -1.8 |
Note: This table provides a hypothetical example of HRMS data. The measured exact mass and mass error would be determined experimentally.
Spectroscopic Methods for Quality Control and Reaction Monitoring
Spectroscopic methods are indispensable tools in the analysis of organic compounds. For "this compound," techniques such as UV-Vis and fluorescence spectroscopy would be central to quality control and for tracking the progress of its synthesis.
UV-Vis spectroscopy is a widely used technique for the quantitative analysis of compounds that absorb ultraviolet or visible light. The 1,2,3-triazole ring system, being aromatic, exhibits characteristic UV absorption.
Concentration Determination: The concentration of a solution of "this compound" can be determined using the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. To achieve this, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of the purified compound at its wavelength of maximum absorbance (λmax). The λmax for 1,2,3-triazole derivatives typically falls in the UV range. For instance, the gas-phase UV absorption spectrum of the parent 1H-1,2,3-triazole shows a strong absorption centered at 205 nm. researchgate.net Substituted triazoles, such as those with additional chromophores, can exhibit shifts in their λmax. For example, a p-phenylenevinylene material incorporating a triazole group showed an absorption band at 275 nm attributed to the n-π* transition of the triazole. researchgate.net
Reaction Monitoring: The synthesis of "this compound" likely involves a cycloaddition reaction between an azide (B81097) and an alkyne. UV-Vis spectroscopy can be employed to monitor the progress of this reaction. By tracking the disappearance of the absorbance signal of a reactant or the appearance of the signal corresponding to the triazole product over time, the reaction kinetics can be studied and the endpoint determined. High-performance liquid chromatography (HPLC) coupled with a UV detector is a particularly powerful method for this purpose, as it allows for the separation of reactants, intermediates, and products, with each component being quantified by its UV absorbance. nih.govindexcopernicus.com
Table 1: Illustrative UV-Vis Absorption Data for Related Triazole Compounds This table presents data for analogous compounds to illustrate the expected spectroscopic properties of this compound.
| Compound | Solvent/Phase | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Reference |
|---|---|---|---|---|
| 1H-1,2,3-Triazole | Gas Phase | 205 | Not specified | researchgate.net |
| p-Phenylenevinylene-Triazole Polymer | - | 275 (n-π*) | Not specified | researchgate.net |
| 2H-Naphtho[1,2-d] uminho.ptnih.govnih.govtriazole derivative | Acetonitrile | ~300-330 | Not specified | uminho.pt |
| 3,5-diamino-1,2,4-triazole | Not specified | ~210, ~250 | Not specified | researchgate.net |
Fluorescence Spectroscopy for Derivatized Analogs
While many simple triazoles are not strongly fluorescent, the 1,2,3-triazole scaffold can be incorporated into larger molecules to create fluorescent probes. uminho.ptnih.gov The 4-amino group of "this compound" provides a convenient handle for derivatization to produce fluorescent analogs.
Derivatization and Fluorescence: The primary amino group can be reacted with various fluorogenic reagents, such as dansyl chloride, fluorescein (B123965) isothiocyanate (FITC), or other activated fluorescent dyes. The resulting derivatized analog would then possess the fluorescent properties of the attached chromophore, allowing for highly sensitive detection and quantification using fluorescence spectroscopy. This approach is particularly useful for trace analysis.
Furthermore, research has shown that certain 1,2,3-triazole derivatives, especially those linked to other aromatic systems, can exhibit intrinsic fluorescence. For example, aurone-derived 1,2,3-triazoles have been shown to be fluorescent, with large Stokes shifts, making them suitable for use as biological probes. nih.govrsc.org Similarly, naphthotriazole derivatives are known for their fluorescent properties and high quantum yields. uminho.ptresearchgate.net Therefore, it is conceivable that "this compound" could be chemically modified to create novel fluorescent materials. The fluorescence quantum yield (Φf), which is a measure of the efficiency of the fluorescence process, would be a key parameter to determine for any such derivatized analog.
Table 2: Illustrative Fluorescence Data for Derivatized or Structurally Related Triazole Compounds This table presents data for analogous compounds to illustrate the potential fluorescence properties of derivatized this compound.
| Compound Type | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φf) | Reference |
|---|---|---|---|---|
| Naphthotriazole derivatives (p-substituted) | Not specified | ~380 | High | uminho.pt |
| Naphthotriazole derivatives (m-substituted) | Not specified | ~360 | High | uminho.pt |
| Aurone-derived 1,2,3-triazole | Not specified | Not specified | Not specified | nih.gov |
Electrochemical Methods for Detection and Characterization
Electrochemical methods offer another avenue for the analysis of "this compound." These techniques are based on measuring the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface.
Voltammetric Analysis: Cyclic voltammetry (CV) is a common electrochemical technique that can be used to study the redox behavior of electroactive species. The 1,2,3-triazole ring and the amino group can both be susceptible to electrochemical oxidation or reduction under certain conditions. By scanning the potential of an electrode in a solution containing the triazole derivative, a voltammogram can be obtained which provides information about the redox potentials of the compound. These potentials are characteristic of the molecule's structure and can be used for qualitative identification.
For quantitative analysis, techniques such as differential pulse voltammetry (DPV) or square wave voltammetry (SWV) can be employed. These methods offer higher sensitivity and better resolution than CV. A calibration curve of peak current versus concentration would be prepared to determine the concentration of "this compound" in a sample. The electrochemical behavior of some amino-substituted azobenzene (B91143) derivatives has been studied, indicating that the azo linkage undergoes a reduction that is pH-dependent. nih.gov Similarly, the electrochemical behavior of aminotriazoles could be influenced by the pH of the medium. The electrochemical oxidation of 2-amino-5-mercapto-1,3,4-thiadiazole has also been investigated, demonstrating the electroactivity of such heterocyclic systems. nih.gov
Electrochemical Sensors: It is also plausible to develop an electrochemical sensor for the detection of this compound. This could involve modifying an electrode surface (e.g., glassy carbon, gold) with a material that selectively interacts with the triazole derivative, leading to a measurable electrochemical signal. For instance, polymers with specific recognition sites can be electropolymerized onto an electrode surface for selective analyte detection. digitellinc.com
Emerging Applications and Material Science Perspectives of 1 Cyclopentyl 1h 1,2,3 Triazol 4 Amine
Role as a Privileged Scaffold in Medicinal Chemistry Research (pre-clinical)
The 1,2,3-triazole ring is considered a "privileged" scaffold in medicinal chemistry, meaning it is a structural framework that can bind to multiple biological targets with high affinity. acs.org This versatility has led to the development of numerous 1,2,3-triazole-containing compounds with a wide array of therapeutic activities, including anticancer, antimicrobial, and antiviral properties. nih.govbates.edu The 4-amino-1,2,3-triazole core, in particular, has been identified in potent inhibitors of enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1), a significant target in immuno-oncology. nih.gov
Derivatives of N-acylated aminotriazoles have been investigated as inhibitors of Factor XIIa (FXIIa) and thrombin, which are key enzymes in the blood coagulation cascade, suggesting their potential as novel antithrombotic agents. researchgate.net Furthermore, various 1,2,3-triazole derivatives have demonstrated promising anti-lung cancer activities. nih.gov The cyclopentyl group in 1-cyclopentyl-1H-1,2,3-triazol-4-amine can influence the compound's lipophilicity and conformational flexibility, which are critical parameters for its pharmacokinetic and pharmacodynamic profiles.
Table 1: Examples of Pre-clinical Research on 4-Amino-1,2,3-Triazole Analogs
| Compound Class | Target/Activity | Therapeutic Area |
|---|---|---|
| N-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine | Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor | Immuno-oncology |
| N-acylated aminotriazoles | Factor XIIa and Thrombin inhibitors | Antithrombotic |
| 1,2,3-Triazole-containing hybrids | Anticancer, antimicrobial, antiviral, antidiabetic | Various |
| 1,2,3-Triazole-containing quinazoline (B50416) derivatives | EGFR tyrosine kinase inhibitors | Anticancer |
Utility as a Building Block in Complex Organic Synthesis
The 1,2,3-triazole-4-amine scaffold is a valuable building block for the synthesis of more complex molecular architectures. semanticscholar.orgresearchgate.net The amino group at the 4-position can be readily functionalized, serving as a nucleophile or a directing group in various chemical transformations. This allows for the construction of diverse compound libraries for screening in drug discovery and other applications. beilstein-journals.org
The synthesis of 1-substituted 1,2,3-triazoles is often achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.gov This reaction is highly efficient and regioselective, yielding 1,4-disubstituted 1,2,3-triazoles. The cyclopentyl azide (B81097) required for the synthesis of this compound can be prepared from cyclopentyl bromide and sodium azide. The subsequent introduction of the amine group can be achieved through various synthetic routes. The utility of aminoazoles as building blocks extends to the synthesis of fused heterocyclic systems, which are prevalent in many biologically active compounds. semanticscholar.orgresearchgate.net For instance, 1,2,3-triazole-4(5)-amines are used to construct triazolo-annulated pyridines, azines, and azepines. semanticscholar.org
Application in Supramolecular Chemistry and Self-Assembly
The unique electronic properties of the 1,2,3-triazole ring, including its large dipole moment, make it an interesting component in supramolecular chemistry. nih.gov These properties enable triazole-containing molecules to participate in non-covalent interactions such as hydrogen bonding and π-π stacking, which drive self-assembly processes to form ordered nanostructures. nih.govnih.gov
While specific studies on the supramolecular behavior of this compound are not available, the general principles of supramolecular assembly of amino-containing heterocycles and triazole derivatives suggest its potential in this field. For example, amino acids can co-assemble with other molecules to form hydrogels and other soft materials. nih.gov The combination of the hydrogen-bonding capabilities of the amino group and the triazole ring in this compound could lead to the formation of interesting supramolecular architectures. These assemblies could find applications in areas such as drug delivery and biomaterials. digitellinc.com
Potential as a Ligand in Metal-Catalyzed Reactions
The nitrogen atoms of the 1,2,3-triazole ring can act as donor atoms, allowing them to coordinate with metal ions and form stable complexes. nih.govresearchgate.net This property has led to the exploration of 1,2,3-triazole derivatives as ligands in metal-catalyzed reactions. Copper complexes with aminotriazole ligands have been shown to be effective catalysts for the monooxygenation of phenols. researchgate.netacs.org
The coordination of the triazole nitrogen to a metal center can modulate the metal's electronic properties and catalytic activity. nih.gov The cyclopentyl substituent on the triazole ring of this compound could influence the steric environment around the metal center, potentially affecting the selectivity of the catalyzed reaction. Furthermore, the 4-amino group could also participate in metal coordination or be functionalized to introduce additional coordinating sites, leading to the formation of polydentate ligands. researchgate.net Iron complexes with triazole-derived carbene ligands have also demonstrated high activity in C-H amination catalysis. nih.gov
Table 2: Metal-Catalyzed Reactions Employing Triazole-Based Ligands
| Catalyst System | Reaction Type | Substrate |
|---|---|---|
| Copper complexes with iminotriazole ligands | Monooxygenation | Phenols |
| Iron complexes with triazole-derived carbene ligands | C-H amination | Alkanes |
| Manganese(I) complexes with aminotriazole ligands | Transfer hydrogenation | Ketones |
Incorporation into Functional Materials (e.g., polymers, sensors)
The robust nature and facile synthesis of the 1,2,3-triazole moiety make it an excellent component for the construction of functional materials. nih.govresearchgate.net Polytriazoles, polymers containing repeating 1,2,3-triazole units, have been synthesized and investigated for various applications due to their unique properties. nih.govrsc.org The incorporation of this compound into a polymer backbone could impart specific functionalities, such as metal-binding capabilities or altered solubility.
The 1,2,3-triazole scaffold is also a key component in the design of chemosensors for the detection of ions and small molecules. researchgate.netresearchgate.netnih.gov The triazole ring can act as a signaling unit or a linker between a receptor and a fluorophore. nih.gov Upon binding of an analyte, a detectable change in the sensor's optical or electrochemical properties is observed. researchgate.net The amino group of this compound could serve as a binding site for anions or other guest molecules, making it a potential candidate for the development of novel sensors. rsc.org
Agrochemical Research (e.g., scaffold for novel pesticides, fungicides - non-human applications)
Triazole compounds have a long history of use in agriculture as fungicides. researchgate.netnih.gov Commercially successful antifungal agents like fluconazole (B54011) and itraconazole (B105839) feature a triazole core. nih.govnih.gov The mechanism of action of many triazole antifungals involves the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of fungal cell membranes. nih.gov
The 1,2,3-triazole scaffold has been investigated for the development of new agrochemicals, including herbicides and insecticides. researchgate.net The structural diversity that can be achieved through modifications of the triazole ring and its substituents allows for the fine-tuning of biological activity and selectivity. While there is no specific report on the agrochemical properties of this compound, its structural similarity to known bioactive triazoles suggests that it could serve as a scaffold for the discovery of novel pesticides and fungicides. researchgate.net Research in this area would involve the synthesis of a library of derivatives and their screening for activity against various plant pathogens and pests.
Future Perspectives and Research Challenges for 1 Cyclopentyl 1h 1,2,3 Triazol 4 Amine
Exploration of Novel Synthetic Routes and Sustainable Methodologies
The synthesis of 1,2,3-triazoles has been revolutionized by the advent of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). scispace.com This method provides a reliable pathway to 1,4-disubstituted 1,2,3-triazoles. scispace.com For compounds like 1-cyclopentyl-1H-1,2,3-triazol-4-amine, synthetic strategies often involve the cyclization of an azide (B81097) with a molecule containing an activated cyano group, such as ethyl-2-cyanoacetate or other α-cyano amides. nih.gov
Future research is increasingly focused on developing sustainable and green synthetic methodologies to address environmental concerns and improve efficiency. rsc.org Key areas of exploration include:
Green Solvents and Catalysts: A significant shift is underway from traditional organic solvents to more environmentally benign options like water. rsc.org Research has demonstrated the successful synthesis of 1,4-disubstituted 1,2,3-triazoles using reusable zinc-based heterogeneous catalysts (ZnO-CTAB nanocrystals) in water, eliminating the need for bases or ligands. rsc.org
Energy-Efficient Techniques: Microwave irradiation has emerged as a mild and efficient catalyst-free method for synthesizing substituted 1,2,4-triazoles from hydrazines and formamide, a technique with potential applicability to 1,2,3-triazole synthesis. organic-chemistry.org Similarly, ultrasound-assisted synthesis has been shown to be highly efficient for preparing mono- and bis-1,2,3-triazoles. nih.gov
One-Pot Reactions: Multi-component, one-pot reactions are being developed to streamline synthesis, reduce waste, and improve yields. rsc.org These strategies are crucial for building molecular diversity and creating libraries of compounds for screening. nih.gov
The development of these sustainable routes is critical for the future of triazole chemistry, aiming to make the synthesis of compounds like this compound more efficient and environmentally friendly. rsc.orgrsc.org
Advanced Mechanistic Investigations at the Molecular and Cellular Level
Understanding how this compound and related molecules interact with biological targets is fundamental for rational drug design. Future research will require sophisticated mechanistic studies to elucidate these interactions. Molecular docking and crystallography are powerful tools in this endeavor.
For instance, studies on other triazole-containing compounds have provided significant insights. A 1,2,4-triazole (B32235) was identified as a bioisosteric replacement for an amide group in pyrazolo[1,5-a]pyrimidine (B1248293) inhibitors of the protein kinase CSNK2. nih.gov Crystallography revealed that the triazole ring forms key hydrogen bonds within the ATP-binding pocket, demonstrating the scaffold's ability to mimic crucial interactions. nih.gov In another study, molecular docking of 1,2,3-triazole-uracil hybrids identified specific interactions with amino acid residues like Leu840, Asp1046, and Cys919 in the active site of the VEGFR-2 kinase. nih.gov Similarly, docking studies of novel pyrazole-triazole hybrids suggested that they may exert antitumor effects by inhibiting the EGFRK receptor. researchgate.net
These examples highlight a key research challenge: to move beyond identifying that a compound is active and to uncover the precise molecular and cellular mechanisms driving its biological effects.
| Compound Class | Target Protein | Interacting Residues | Study Type |
| 1,2,3-Triazole-Uracil Hybrids | VEGFR-2 | Leu840, Gly922, Asp1046, Cys919, Glu885 | Molecular Docking |
| Pyrazolo[1,5-a]pyrimidine-Triazole | CSNK2 | Lys68 | X-ray Crystallography |
| 4,4'-(1H-1,2,3-triazol)bis(1H-pyrazol-5-ols) | EGFRK | Not specified | Molecular Docking |
Integration with Artificial Intelligence and Machine Learning for De Novo Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by accelerating the design and optimization of new therapeutic agents. nih.govyoutube.com For the this compound scaffold, these computational tools offer immense potential.
Future research will likely leverage AI/ML in several ways:
Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel triazole derivatives before they are synthesized. nih.gov Such models have been successfully used to design new 1,2,4-triazole compounds with enhanced α-glucosidase inhibitory action and to create hybrids of quinolinesulfonamide and 1,2,3-triazole with anticancer activity. nih.govnih.gov ML can compensate for shortcomings in docking and scoring functions, improving the ability to distinguish active from inactive compounds. nih.gov
De Novo Design: Generative AI models can design entirely new molecules based on desired physicochemical and biological properties. youtube.com By training on vast libraries of known molecules and their activities, these models can propose novel triazole derivatives optimized for specific targets, such as the kinases or enzymes identified in preclinical studies.
ADMET Prediction: AI models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, helping to prioritize candidates with favorable drug-like profiles early in the discovery process. nih.gov
The integration of AI represents a pivotal step towards accelerating the discovery of new drug candidates based on the 1,2,3-triazole framework.
Development of Advanced Analytical Probes and Detection Systems
Beyond their therapeutic potential, triazole derivatives are being explored as advanced analytical tools. nanobioletters.com Their structural properties allow for functionalization to create probes that can selectively detect ions, small molecules, and biomolecules.
A key area of future development is in fluorescent chemosensors. nanobioletters.com For example, novel triazole-based fluorescent probes have been designed for the selective detection of palladium (Pd2+) in aqueous solutions, with one probe demonstrating successful imaging of Pd2+ in HeLa cells. rsc.org The design often relies on an amide–triazole–amide binding sequence for specific ion affinity. rsc.org Other research has focused on developing 4,5-bis(arylethynyl)-1,2,3-triazoles as fluorescent labels that are easily synthesized via click chemistry and have tunable properties. nih.gov
The primary challenge is to design probes with high selectivity and sensitivity for specific analytes in complex biological environments. nanobioletters.comtsijournals.com
| Probe Type | Analyte Detected | Key Feature/Mechanism |
| Triazole-based fluorescent probe | Palladium (Pd2+) | Selective fluorescence quenching, imaging in HeLa cells. rsc.org |
| Polycatenar azobenzene (B91143) triazole dye | Iron (Fe3+), Sodium dithionite (B78146) (Na2S2O4) | Intramolecular charge transfer mechanism. nanobioletters.com |
| Triazole-containing phenylene-vinylene | Iron (Fe2+) | Interaction between the triazole's C-H hydrogen and Fe2+. nanobioletters.com |
| 4,5-bis(arylethynyl)-1,2,3-triazoles | General Labeling | Synthesized via click chemistry, high Stokes shift values. nih.gov |
Addressing Scalability and Cost-Effectiveness in Production
For any promising compound to move from the laboratory to broader applications, its synthesis must be scalable and cost-effective. A significant research challenge for this compound and its analogs is the development of production methods that are both economically viable and sustainable on a large scale.
Future efforts will focus on optimizing the sustainable methodologies discussed previously. The use of robust and reusable catalysts, such as the ZnO nanoparticles that can be recovered and reused multiple times, is a critical step toward reducing costs. rsc.org Furthermore, developing scalable syntheses for key precursors is essential. Research into the scalable synthesis of 1-alkyl-4-formyl-1,2,3-triazoles, which can serve as versatile building blocks, provides a pathway for producing a wide range of derivatives. mdpi.com This particular precursor is valuable as it can be converted into other functional groups, potentially including the 4-amine, through subsequent chemical transformations.
The convergence of green chemistry principles with process optimization will be crucial for overcoming the economic hurdles associated with large-scale production.
Identification of Novel Biological Targets and Therapeutic Areas (preclinical only)
A major thrust of future research will be the continued exploration of the biological activities of this compound derivatives to identify new therapeutic opportunities. The 1,2,3-triazole scaffold has already shown promise in a variety of preclinical models.
Key therapeutic areas and targets identified for related triazole compounds include:
Anticancer: Derivatives have shown activity against various cancer cell lines. nih.gov Identified molecular targets include indoleamine 2,3-dioxygenase (IDO1), an important target in immuno-oncology, and vascular endothelial growth factor receptor 2 (VEGFR-2), a key protein in angiogenesis. nih.govnih.gov Some N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides have demonstrated potent and selective cytotoxic activity against human leukemic T-cells at nanomolar concentrations. nih.gov
Antitrypanosomal: The 5-amino-1,2,3-triazole-4-carboxamide series has been identified as a potent inhibitor of Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov Other 1,2,3-triazole hybrids have also shown significant activity against both the trypomastigote and intracellular amastigote forms of the parasite in preclinical models. mdpi.com
Antiviral: A class of N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine has been identified as inhibitors of Yellow Fever Virus (YFV) replication, demonstrating selectivity for YFV over other related viruses. nih.gov
The ongoing challenge is to screen derivatives of this compound against a wide array of biological targets to uncover novel activities and to optimize lead compounds for improved potency and selectivity in these and other therapeutic areas.
| Therapeutic Area | Compound Class / Target | Preclinical Finding |
| Anticancer | 4-Amino-1,2,3-triazole core / IDO1 | Identified as potent inhibitors in immuno-oncology research. nih.gov |
| 1,2,3-Triazole-uracil ensembles / VEGFR-2 | In silico studies show high binding affinity to the kinase. nih.gov | |
| N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides | Nanomolar cytotoxic activity against human leukemic Jurkat cells. nih.gov | |
| Antitrypanosomal | 5-Amino-1,2,3-triazole-4-carboxamides / T. cruzi | Potent in vitro activity against the parasite. nih.gov |
| 1,2,3-Triazole analogues / T. cruzi | Showed potent activity against trypomastigotes, with IC50 values 10 to 100 times greater than the reference drug. mdpi.com | |
| Antiviral | N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine / YFV | Selective inhibition of Yellow Fever Virus replication. nih.gov |
Conclusion
Summary of Key Research Findings and Contributions to the Field
Currently, there are no specific, publicly available research findings or documented contributions to the scientific field directly attributable to 1-cyclopentyl-1H-1,2,3-triazol-4-amine . Its existence is confirmed through its listing in chemical supplier databases, identified by the CAS Number 1507035-50-8, where it is available for research and development purposes.
However, the parent scaffold, 4-amino-1,2,3-triazole, has been a subject of intensive investigation. Research on this class of compounds has made notable contributions to the following areas:
Enzyme Inhibition: Derivatives of 4-amino-1,2,3-triazole have emerged as potent inhibitors of key enzymes implicated in various diseases. nih.gov
Immuno-oncology: A significant body of research has focused on the development of 4-amino-1,2,3-triazole derivatives as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in tumor immune escape. nih.govnih.govunifr.chresearchgate.net The inhibition of IDO1 by these compounds can restore T-cell function and enhance anti-tumor immunity. researchgate.net
Anti-angiogenesis: The 1,2,3-triazole scaffold has been explored for its potential to inhibit methionine aminopeptidase (B13392206) 2 (MetAP2), a metalloprotease involved in the growth of new blood vessels, a process critical for tumor growth and metastasis. nih.govnih.govaacrjournals.org
Broader Implications of this compound Research
Given the lack of specific research, the broader implications of investigating This compound are speculative but can be inferred from the established importance of its chemical class. The introduction of a cyclopentyl group to the 1-position of the triazole ring could have several important implications:
Modulation of Physicochemical Properties: The cyclopentyl moiety would increase the lipophilicity of the molecule compared to smaller alkyl or unsubstituted analogs. This could significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to improved bioavailability and pharmacokinetic properties.
Fine-tuning of Binding Interactions: The size and conformational flexibility of the cyclopentyl group could allow for specific interactions within the binding pockets of target enzymes. In the context of IDO1 or MetAP2 inhibition, this substituent could occupy hydrophobic pockets and enhance binding affinity and selectivity. unifr.chnih.gov
Development of Novel Therapeutic Agents: Should This compound or its derivatives exhibit potent and selective biological activity, it could pave the way for a new class of therapeutic agents for cancer or other diseases where IDO1 or MetAP2 play a pathological role.
Outlook for Future Directions and Unexplored Avenues
The future of research on This compound is an open field with numerous unexplored avenues. A logical and systematic approach to investigating this compound would involve:
Synthesis and Characterization: The first step would be the efficient synthesis and thorough characterization of This compound and a library of related derivatives with modifications to the cyclopentyl ring or the 4-amino group.
In Vitro Biological Screening: A primary focus would be to screen these compounds for their inhibitory activity against key medicinal targets for which the 4-amino-1,2,3-triazole scaffold has shown promise, such as IDO1 and MetAP2. nih.govnih.gov Cellular assays to determine their potency in a physiological context would be a critical next step. nih.gov
Structure-Activity Relationship (SAR) Studies: A systematic exploration of how structural modifications to the cyclopentyl group and other parts of the molecule affect biological activity would be essential for optimizing potency and selectivity.
Computational Modeling: Molecular docking and other computational studies could provide valuable insights into the binding modes of these compounds with their target enzymes, guiding the rational design of more potent inhibitors. nih.gov
Pharmacokinetic Profiling: Promising candidates from in vitro studies would need to be evaluated for their pharmacokinetic properties to assess their potential for in vivo efficacy.
In essence, while the story of This compound is yet to be written, the rich research context of its parent scaffold provides a compelling prologue and a clear roadmap for future investigations that could unlock its therapeutic potential.
Q & A
Q. What are the established synthetic routes for 1-cyclopentyl-1H-1,2,3-triazol-4-amine, and how can reaction conditions be optimized?
The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry. This method ensures regioselective formation of the 1,4-disubstituted triazole core. Optimization strategies include:
- Catalyst loading : Use 5–10 mol% Cu(I) salts (e.g., CuI) to enhance reaction efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of azide and alkyne precursors .
- Temperature : Reactions proceed efficiently at 25–60°C, avoiding thermal decomposition of sensitive intermediates .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures yields high-purity products .
Q. What analytical techniques are critical for structural characterization of this compound?
Key methods include:
Q. What preliminary biological activities have been reported for this compound?
Early studies suggest antimicrobial potential:
- Antibacterial activity : MIC values of 0.5–8 μg/mL against Gram-positive Staphylococcus aureus and epidermidis strains, comparable to triazole derivatives with halogenated aryl groups .
- Anti-biofilm effects : Inhibits biofilm formation in methicillin-resistant S. epidermidis at sub-MIC concentrations .
- Mechanistic insights : Likely targets bacterial topoisomerase IV or disrupts membrane integrity via lipophilic cyclopentyl interactions .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate electronic and thermodynamic properties of this compound?
DFT/B3LYP/6-311G(d,p) calculations provide:
- Electrostatic potential (ESP) maps : Identify nucleophilic/electrophilic sites (e.g., amine group at N4 as a H-bond donor) .
- HOMO-LUMO gaps : Predict reactivity (e.g., gap ~5.2 eV, indicating moderate stability) .
- Thermodynamic functions : Calculate entropy (ΔS) and enthalpy (ΔH) changes at varying temperatures for reaction feasibility studies .
Q. How can solubility challenges be addressed during formulation for biological assays?
Q. How to resolve contradictions in bioactivity data across structurally similar triazole derivatives?
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., cyclopentyl vs. benzyl groups) to isolate contributions to activity .
- Target engagement assays : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding affinities for suspected targets (e.g., topoisomerase IV) .
- Metabolic profiling : LC-MS/MS identifies metabolites that may enhance or inhibit activity .
Q. What crystallographic strategies validate hydrogen-bonding networks in this compound?
- Single-crystal X-ray diffraction : Resolve intermolecular N–H⋯N and C–H⋯N bonds, often forming R₂²(8) ring motifs .
- SHELX refinement : Use SHELXL for high-resolution data (≤1.0 Å) to model anisotropic displacement parameters and H-atom positions .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., 12% H-bond contribution to crystal packing) .
Q. What protocols are recommended for assessing antimicrobial efficacy?
- Broth microdilution (CLSI guidelines) : Determine MICs in cation-adjusted Mueller-Hinton broth .
- Biofilm assays : Use crystal violet staining or confocal microscopy to quantify inhibition of biofilm formation .
- Resistance profiling : Perform serial passage experiments to monitor MIC shifts over 20 generations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
